molecular formula C8H17NO2 B3038305 2-(Diethylamino)butanoic acid CAS No. 855152-24-8

2-(Diethylamino)butanoic acid

Cat. No.: B3038305
CAS No.: 855152-24-8
M. Wt: 159.23 g/mol
InChI Key: WXZZJKVGEJBSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)butanoic acid (CAS 1007880-53-6) is an organic compound with the molecular formula C 8 H 17 NO 2 and a molecular weight of 159.23 g/mol . This chiral carboxylic acid serves as a versatile building block in organic and medicinal chemistry research. The structure, featuring both a carboxylic acid functional group and a diethylamino side chain, makes it a valuable intermediate for the synthesis of more complex molecules, including esters and amides. While specific applications for this exact compound are not extensively documented in public literature, its structural analogs provide strong indications of its potential utility. For instance, the dimethylamino variant, 2-(Dimethylamino)butanoic acid, is a known precursor and has a documented role in materials science, being used in the synthesis of advanced polymers for applications like organic solar cells . Furthermore, ethyl esters of similar amino acids are recognized in scientific contexts . Researchers may employ this compound in the development of novel pharmaceutical candidates, as a chiral scaffold in asymmetric synthesis, or as a ligand precursor in catalysis. Its chiral nature also makes it of interest for studying stereoselective reactions and biological interactions. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-7(8(10)11)9(5-2)6-3/h7H,4-6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZZJKVGEJBSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Diethylamino Butanoic Acid and Its Enantiomers

Asymmetric Synthetic Approaches

The generation of single-enantiomer α-amino acids is of paramount importance for pharmaceutical applications. Several strategies have been developed to control the stereochemistry at the α-carbon, which can be adapted for the synthesis of enantiopure 2-(diethylamino)butanoic acid.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

A common strategy involves the use of Evans oxazolidinone auxiliaries. For the synthesis of this compound, an N-acylated oxazolidinone can be subjected to diastereoselective electrophilic amination. Alternatively, a chiral glycine (B1666218) enolate equivalent bearing an auxiliary can be alkylated. For instance, a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral ligand, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BBP), can be deprotonated and alkylated with an ethyl halide. rsc.orgmdpi.com The chiral ligand environment forces the alkylating agent to approach from a specific face, leading to high diastereoselectivity. Subsequent hydrolysis of the complex releases the desired amino acid and the chiral auxiliary. mdpi.com

Another well-established method utilizes pseudoephedrine as a chiral auxiliary. wikipedia.org Pseudoephedrine can be acylated to form a pseudoephedrine amide. Deprotonation of the α-carbon followed by reaction with an electrophilic aminating agent would install the diethylamino group with stereocontrol directed by the chiral scaffold.

Table 1: Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral Auxiliary General Approach Key Reagents Expected Diastereomeric Excess (d.e.)
Evans Oxazolidinone Diastereoselective alkylation of N-glycinoyl oxazolidinone n-BuLi, Ethyl iodide >95%
(S)-BBP-Ni(II) Complex Diastereoselective alkylation of glycine Schiff base complex Base (e.g., NaH), Ethyl iodide >98% rsc.org

Enantioselective Catalytic Methods (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Synthesis)

In recent years, catalytic asymmetric methods have become increasingly prominent as they obviate the need for stoichiometric amounts of a chiral auxiliary. rsc.org

Organocatalysis: Chiral amines, phosphoric acids, or bifunctional catalysts like squaramides can catalyze the enantioselective formation of C-C and C-N bonds. rsc.orgbohrium.comacs.org For the synthesis of this compound, an organocatalytic asymmetric Mannich-type reaction could be envisioned. This would involve the reaction of an enolizable species, such as a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a butanoate, with an imine generated in situ from diethylamine (B46881) and a formaldehyde (B43269) equivalent, catalyzed by a chiral Brønsted or Lewis acid.

Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes with chiral ligands are powerful tools for asymmetric catalysis. A potential route to enantiomerically enriched this compound is the asymmetric hydrogenation of a suitable enamine precursor. For example, 2-(diethylamino)-2-butenoic acid or its ester could be hydrogenated using a chiral rhodium or iridium catalyst, such as those based on DuPhos or SEGPHOS ligands, to furnish the desired product with high enantiomeric excess (e.e.).

Table 2: Enantioselective Catalytic Methods

Catalytic System Reaction Type Substrate Example Expected Enantiomeric Excess (e.e.)
Chiral Phosphoric Acid Asymmetric Mannich Reaction Butanoate-derived silyl ketene acetal, Diethylamine, Formaldehyde 85-95%
[Rh(COD)(DuPhos)]BF₄ Asymmetric Hydrogenation Methyl 2-(diethylamino)-2-butenoate >95%

Biocatalytic Routes to Stereodefined this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com While no specific enzyme has been reported for the synthesis of this compound, enzyme engineering and screening of metagenomic libraries have expanded the toolbox for creating non-canonical amino acids. nih.govnih.gov

Engineered transaminases or amino acid dehydrogenases could potentially be developed to act on a precursor like 2-oxo-butanoic acid with diethylamine as the amine donor, though this would be a challenging transformation for known enzymes. A more plausible approach might involve enzymes that catalyze N-alkylation. For instance, a biocatalyst could perform a reductive amination of 2-aminobutanoic acid (a natural amino acid) with acetaldehyde (B116499) in the presence of a cofactor like NADH or NADPH, followed by a second reductive amination with another equivalent of acetaldehyde to yield the N,N-diethyl derivative. More advanced strategies could involve engineered variants of enzymes like tryptophan synthase (TrpB), which have been shown to accept non-native nucleophiles, including various amines, to react with serine. nih.gov

Racemic and Diastereoselective Synthesis Pathways

For applications where enantiopurity is not required, or for the generation of precursors for chiral resolution, several classical and modern synthetic methods are available.

Advanced Amination and Carboxylation Reactions

Reductive Amination: One of the most direct routes to this compound is the reductive amination of 2-oxobutanoic acid with diethylamine. organic-chemistry.orgnih.gov The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ. A variety of reducing agents can be employed, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂). organic-chemistry.orgacs.org

Strecker Synthesis: The Strecker synthesis is a three-component reaction that produces α-amino acids from an aldehyde, an amine, and a cyanide source. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, butanal would be treated with diethylamine and a cyanide source (e.g., KCN or TMSCN). The resulting α-(diethylamino)butyronitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. wikipedia.orgorganic-chemistry.org

Table 3: Comparison of Racemic Synthesis Methods

Method Starting Materials Key Reagents Advantages
Reductive Amination 2-Oxobutanoic acid, Diethylamine NaBH(OAc)₃ or H₂/Pd/C High yields, mild conditions, functional group tolerance. organic-chemistry.org
Strecker Synthesis Butanal, Diethylamine, KCN HCl (for hydrolysis) Utilizes simple starting materials, well-established method. masterorganicchemistry.comwikipedia.org

Convergent and Divergent Synthetic Strategies

Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized separately and then combined. For this compound, one could prepare a C2 fragment (e.g., an ethyl nucleophile like ethylmagnesium bromide) and a C2 N,N-diethylamino-carboxyl synthon. For example, the reaction of ethylmagnesium bromide with diethyl N-Boc-iminomalonate would form the carbon backbone and install the amino group in a single step, followed by hydrolysis and decarboxylation. organic-chemistry.org

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into a variety of analogues. For instance, a key intermediate like 2-bromobutanoic acid ester could be synthesized. This intermediate could then be reacted with a range of secondary amines (diethylamine, dipropylamine, etc.) to produce a library of N,N-dialkylamino acids, including the target compound. Another divergent approach would be the alkylation of an N,N-diethylglycine enolate with various alkyl halides to generate a series of homologous amino acids. libretexts.orglibretexts.org

Novel and Sustainable Synthetic Route Development

The pursuit of novel synthetic routes for this compound is driven by the desire to improve upon traditional methods, which often rely on stoichiometric reagents, harsh reaction conditions, and multi-step procedures that generate significant waste. Modern approaches increasingly prioritize sustainability, seeking to minimize environmental impact while maximizing efficiency and selectivity.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is a key focus of contemporary research. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this particular α-amino acid, several green strategies can be envisioned based on established methodologies for similar compounds.

Biocatalysis: One of the most powerful tools in green chemistry is the use of enzymes. For the synthesis of enantiomerically pure this compound, biocatalytic methods such as enzymatic kinetic resolution can be employed. In a potential pathway, a racemic ester of this compound could be selectively hydrolyzed by a lipase (B570770) in an aqueous medium. This would yield one enantiomer as the carboxylic acid and leave the unreacted ester as the other enantiomer, allowing for their separation. The mild reaction conditions and the high stereoselectivity of enzymes make this an attractive and environmentally friendly approach.

Catalytic Asymmetric Synthesis: To circumvent the 50% theoretical yield limitation of kinetic resolutions, the development of catalytic asymmetric methods is paramount. A plausible green approach for this compound would be the asymmetric hydrogenation of a prochiral precursor, such as 2-(diethylamino)-2-butenoic acid. This reaction, ideally performed with a chiral transition metal catalyst (e.g., based on rhodium or ruthenium), would directly generate the desired enantiomer in high yield and enantiomeric excess. The use of a catalyst in small quantities, which can potentially be recycled, significantly reduces waste compared to stoichiometric chiral auxiliaries.

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

Green Chemistry PrincipleApplication in this compound SynthesisPotential Advantages
Use of Biocatalysis Enzymatic kinetic resolution of a racemic esterHigh enantioselectivity, mild reaction conditions, use of water as a solvent.
Atom Economy Asymmetric catalytic hydrogenation of a prochiral precursorHigh theoretical yield, minimal waste generation.
Safer Solvents Use of water, supercritical CO₂, or bio-based solventsReduced toxicity and environmental impact, simplified product isolation.
Safer Reagents Replacement of hazardous alkylating agents with greener alternativesImproved safety profile, reduced generation of hazardous waste.

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. In a continuous flow setup, reagents are pumped through a series of reactors, allowing for precise control over reaction parameters and enabling the integration of multiple synthetic steps.

For the synthesis of this compound, a key step such as the reductive amination of 2-oxobutanoic acid with diethylamine could be effectively performed in a flow reactor. The keto acid and amine could be continuously mixed and then passed through a heated zone to form the intermediate imine, which would then flow through a packed-bed reactor containing a solid-supported reducing agent, such as polymer-bound borohydride. This approach allows for enhanced heat and mass transfer, leading to faster reaction times and improved yields.

Furthermore, the modular nature of flow chemistry allows for the "telescoping" of reactions, where multiple synthetic transformations are performed in a continuous sequence without the need for isolating and purifying intermediates. This not only saves time and resources but also minimizes the handling of potentially unstable or hazardous intermediates.

Key benefits of applying flow chemistry to the synthesis of this compound are highlighted in the table below:

Feature of Flow ChemistryApplication in SynthesisBenefits
Precise Control Temperature, pressure, and residence time can be finely tuned.Improved reaction selectivity and yield, enhanced safety.
Enhanced Mixing Efficient mixing in microreactors.Faster reaction rates, improved homogeneity.
Solid-Supported Reagents Use of packed-bed reactors with immobilized catalysts or reagents.Simplified purification, potential for reagent/catalyst recycling.
Process Intensification Integration of multiple reaction and work-up steps.Reduced footprint, increased throughput, and lower operational costs.

Optimization and Scale-Up Considerations in Academic Synthesis

The transition of a synthetic route for this compound from a small-scale academic laboratory setting to a larger, pilot-plant scale presents a unique set of challenges and considerations. While the initial focus in academia is often on demonstrating the feasibility of a new synthetic method, scale-up requires a thorough optimization of reaction parameters and a critical evaluation of the process's economic and practical viability.

A crucial first step in scaling up is the optimization of the reaction conditions. This often involves a systematic study of various parameters, including temperature, concentration, stoichiometry of reactants, and catalyst loading, to maximize the yield and purity of the product while minimizing reaction time and by-product formation. Statistical methods, such as Design of Experiments (DoE), can be powerful tools in this optimization phase, allowing for the efficient exploration of a large parameter space.

The choice of reagents and solvents also becomes more critical during scale-up. Reagents that are expensive, hazardous, or difficult to handle on a large scale may need to be replaced with more practical alternatives. Similarly, purification methods that are routine in the lab, such as flash column chromatography, are often not feasible for large-scale production. Therefore, the development of scalable purification techniques, such as crystallization or distillation, is essential.

Safety is another paramount concern during scale-up. A thorough hazard analysis of the entire process must be conducted to identify and mitigate any potential risks associated with the handling of large quantities of chemicals or the execution of exothermic reactions.

The table below outlines some of the key differences and considerations when moving from academic synthesis to scale-up for this compound:

AspectAcademic Laboratory SynthesisScale-Up Considerations
Primary Goal Proof-of-concept, novel methodologyProcess efficiency, cost-effectiveness, safety, and robustness.
Scale Milligrams to gramsKilograms to tons.
Reagent Choice Often based on reactivity and availability in small quantities.Cost, safety, and availability in bulk are critical factors.
Purification Often relies on chromatography.Development of scalable methods like crystallization or distillation is necessary.
Process Control Manual control of reaction parameters.Automated control systems for temperature, pressure, and reagent addition.

Chemical Reactivity, Transformation, and Mechanistic Studies of 2 Diethylamino Butanoic Acid

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, anhydride (B1165640) formation, reduction, and decarboxylation.

Esterification, Amidation, and Anhydride Formation Reactions

The conversion of the carboxylic acid to esters, amides, and anhydrides is fundamental in organic synthesis. These reactions typically proceed via activation of the carboxyl group.

Esterification: The formation of esters from 2-(Diethylamino)butanoic acid can be achieved under acidic conditions (e.g., Fischer esterification with an alcohol in the presence of a strong acid catalyst like sulfuric acid) or by using coupling agents. The presence of the tertiary amine can complicate Fischer esterification by protonation, reducing the nucleophilicity of the carbonyl oxygen. Therefore, methods utilizing coupling agents are often preferred.

Amidation: The synthesis of amides from this compound and an amine requires the use of coupling agents to form an activated intermediate, which is then susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Anhydride Formation: Symmetrical anhydrides of this compound can be prepared by reacting the carboxylic acid with a dehydrating agent such as a carbodiimide (B86325) in a 2:1 molar ratio. Mixed anhydrides can also be formed, which are often used as activated intermediates in peptide synthesis.

Table 1: Common Reagents for Carboxylic Acid Transformations

Transformation Reagent Class Specific Examples Product
Esterification Acid Catalysts, Coupling Agents H₂SO₄, DCC, EDC Ester
Amidation Coupling Agents DCC, EDC, HATU, HOBt Amide
Anhydride Formation Dehydrating Agents DCC, Acetic Anhydride Anhydride

Reduction and Decarboxylation Pathways

The carboxylic acid can also undergo reduction to the corresponding primary alcohol or be removed entirely through decarboxylation.

Reduction: The reduction of the carboxylic acid group of this compound to 2-(diethylamino)butan-1-ol (B3054798) can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). Borane (BH₃) complexes, such as BH₃·THF, are also effective and can offer better selectivity in the presence of other reducible functional groups.

Decarboxylation: While the decarboxylation of simple alkanoic acids requires harsh conditions, the presence of the amino group at the alpha-position can influence this reaction. However, without an electron-withdrawing group at the beta-position, the decarboxylation of this compound is not a facile process and would likely require high temperatures or radical-based methods like the Barton decarboxylation.

Reactivity of the Tertiary Amine Moiety

The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a nucleophilic and basic center, leading to reactions such as quaternization and N-oxidation.

Quaternization and N-Oxidation Reactions

Quaternization: The tertiary amine can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as the nucleophile. The resulting quaternary ammonium salt has significantly different solubility and chemical properties compared to the parent amino acid.

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a polar compound with distinct reactivity, often used in synthetic transformations.

Table 2: Reactions at the Tertiary Amine

Reaction Reagent Product
Quaternization Alkyl Halide (e.g., CH₃I) Quaternary Ammonium Salt
N-Oxidation Peroxide (e.g., H₂O₂, m-CPBA) N-Oxide

Amine-Directed Functionalization

The tertiary amine can direct reactions at other positions in the molecule. For instance, in certain contexts, the amine can direct ortho-lithiation of an aromatic ring if one were present on the nitrogen substituents, although this is not directly applicable to the diethyl groups. However, the basicity of the amine can play a role in intramolecular reactions if a suitable electrophilic site is present.

Transformations at the Alpha-Carbon Center

The alpha-carbon, being adjacent to both the carboxylic acid and the amine, is a key position for stereochemical and functional group manipulations. The acidity of the alpha-proton is enhanced by the adjacent carboxyl group, allowing for enolate formation.

Under strongly basic conditions, using a non-nucleophilic base like lithium diisopropylamide (LDA), the alpha-proton can be abstracted to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce new substituents at the alpha-position. The stereochemical outcome of such reactions is often influenced by the existing stereocenter and the reaction conditions.

Stereoselective Alpha-Functionalization (e.g., Halogenation, Alkylation)

The α-carbon of this compound is a key site for synthetic modification. The development of stereoselective methods for its functionalization is crucial for the synthesis of novel, enantiomerically pure compounds.

Stereoselective α-Halogenation:

The direct stereoselective α-halogenation of amino acids is a challenging transformation. For N,N-dialkylamino acids like this compound, the reaction can be influenced by both the electronic nature of the nitrogen atom and the steric bulk of the ethyl groups. While direct data on this compound is limited, general principles of α-halogenation of carbonyl compounds can be considered.

Under acidic conditions, the reaction likely proceeds through an enol intermediate. libretexts.org The stereoselectivity of the halogenation would depend on the facial bias of the enol, which can be influenced by the conformation of the molecule. In basic media, an enolate is formed, which is generally more reactive but can lead to issues with over-halogenation and racemization. libretexts.org To achieve stereocontrol, chiral auxiliaries or catalysts are often employed in the halogenation of amino acid derivatives. For instance, α-halogenation of N-acyl-3,5-dimethylpyrazoles has been explored as a method for preparing chiral α-halo carbonyl compounds.

A plausible strategy for the stereoselective α-halogenation of this compound could involve its conversion to a derivative, such as an ester or an amide, followed by reaction with a halogenating agent in the presence of a chiral base or catalyst. The choice of the N-protecting group, if any, and the reaction conditions would be critical in controlling the stereochemical outcome.

Stereoselective α-Alkylation:

The stereoselective α-alkylation of amino acids is a fundamental method for the synthesis of non-proteinogenic amino acids. For this compound, this can be achieved by generating a chiral enolate equivalent and reacting it with an electrophile.

One approach involves the use of chiral auxiliaries. For example, peptides can be selectively alkylated at the N-terminal α-position using a pyridoxal (B1214274) model compound which acts as both an N-terminal activator and a chiral auxiliary. rsc.org This strategy allows for the stereoselective introduction of an alkyl group.

Another strategy involves the formation of metalated enamines or enolates. For instance, magnesium enamides derived from N-2-(N',N'-diethylamino)ethyl imines have been shown to react with alkyl halides to afford α-alkylated ketones with a high degree of inversion of stereochemistry at the electrophilic carbon center. researchgate.net While this is applied to ketones, the principle could be extended to amino acid derivatives.

The table below summarizes potential strategies for the stereoselective α-alkylation of this compound derivatives based on analogous reactions.

Alkylation Strategy Reactant Reagents Key Features Reference
Chiral AuxiliaryN-terminal peptide with this compoundPyridoxal model compound, Base, Alkyl halideStereoselective N-terminal α-alkylation. rsc.org
Metalated EnamineImine derivative of this compound esterMagnesium salt, Alkyl halideHigh regioselectivity and potential for stereocontrol. researchgate.net
Asymmetric Phase-Transfer CatalysisGlycine (B1666218) imine Schiff base (as a model)Chiral phase-transfer catalyst, Base, Alkyl halideCatalytic enantioselective alkylation.

It is important to note that the direct α-alkylation of the free amino acid is challenging due to the presence of the acidic carboxylic proton and the basic nitrogen. Therefore, protection of the carboxyl group, typically as an ester, is a common prerequisite for these transformations.

Investigating Reaction Mechanisms and Intermediates

Understanding the mechanisms and intermediates involved in the reactions of this compound is fundamental to controlling its reactivity and developing new synthetic methodologies.

Kinetic and thermodynamic data provide quantitative insights into reaction rates, equilibria, and the influence of various parameters on the chemical transformations of this compound.

Kinetic Studies:

While specific kinetic studies on this compound are not widely reported, studies on related N,N-dialkylamino compounds offer valuable information. For example, a kinetic study on the esterification of hexanoic acid with various N,N-dialkylamino alcohols revealed that the reaction rates are influenced by the ability of the amino alcohol to activate the carboxylic acid through hydrogen bonding. researchgate.netresearcher.life A seven-membered transition state was proposed for the reactions of 2-amino alcohols. researchgate.netresearcher.life This suggests that the diethylamino group in this compound could participate in intramolecular catalysis or interactions that affect the kinetics of its reactions.

The table below shows the pseudo-first-order rate constants for the esterification of hexanoic acid with different amino alcohols, illustrating the effect of the amino group's position.

Amino Alcohol Rate Constant (k x 10-5 s-1) Reference
1-Hexanol0.67 researchgate.net
2-(N,N-Dimethylamino)ethanol7.5 researchgate.netresearcher.life
trans-2-(N,N-Dimethylamino)cyclohexanol9.3 researchgate.netresearcher.life

These data indicate that the proximity and stereochemical relationship of the amino and hydroxyl groups significantly impact the reaction rate. Similar effects would be expected in reactions involving the carboxylic acid group of this compound.

Thermodynamic Studies:

Thermodynamic data for this compound, such as its pKa values and enthalpy of formation, are crucial for predicting its behavior in different chemical environments. The pKa values determine the ionization state of the molecule at a given pH, which in turn influences its reactivity. The dissociation constants of various tertiary and cyclic amines have been measured, and these can provide an estimate for the basicity of the diethylamino group in the target molecule. acs.org

The enthalpy of formation provides information about the molecule's stability. While experimental data for this compound may not be readily available, computational methods can be used to estimate these properties. For instance, thermochemical properties of 4-N,N-dialkylamino-7-nitrobenzofurazan derivatives have been determined using experimental and computational methods, showcasing a viable approach for obtaining such data. researchgate.net

Elucidating the reaction pathways of this compound involves identifying the sequence of elementary steps, including the formation of intermediates and transition states.

Mechanistic studies of reactions involving N,N-dialkylamino groups often reveal complex pathways. For example, the reaction of bis(N,N-diethylamino)phosphinic chloride with pyridines was found to proceed through a biphasic concave upward free energy relationship, suggesting a change in the nucleophilic attacking direction from frontside to backside depending on the basicity of the pyridine. researchgate.net This highlights the potential for the diethylamino group to influence the geometry of the transition state.

In the context of α-functionalization, the reaction pathway would depend on the specific reagents and conditions. For instance, in an α-alkylation reaction proceeding through an enolate intermediate, the pathway would involve:

Deprotonation at the α-carbon by a suitable base.

Formation of a planar enolate or a metalated enamine.

Nucleophilic attack of the enolate on the electrophile.

Protonation to yield the final product.

The stereochemical outcome of this pathway is determined by the facial selectivity of the electrophilic attack on the enolate. This selectivity can be influenced by the steric hindrance of the diethylamino group and the other substituents, as well as by chelation effects if a metal cation is present.

Kinetic and Thermodynamic Studies

Stereochemical Control and Regioselectivity in Reactions

Achieving high levels of stereochemical control and regioselectivity is a primary goal in the synthetic chemistry of chiral molecules like this compound.

Stereochemical Control:

The stereocenter at the α-carbon is the main focus for stereochemical control. Reactions at this center can proceed with either retention or inversion of configuration, or they can lead to racemization. The outcome is highly dependent on the reaction mechanism.

For example, in nucleophilic substitution reactions at the α-carbon, an SN2 mechanism would lead to inversion of configuration, while an SN1 mechanism would result in racemization. The formation of a planar enolate intermediate in α-alkylation or α-halogenation reactions can also lead to loss of stereochemical information unless the subsequent reaction is facially selective.

The use of chiral catalysts or auxiliaries is a powerful strategy for controlling stereochemistry. For example, the stereoselective formation of Cp*IrCl complexes with N,N-dimethylamino acids proceeds with high diastereoselectivity (≥50:1), demonstrating that the metal center can effectively control the stereochemical environment. acs.org This principle can be applied to catalytic asymmetric transformations of this compound.

Regioselectivity:

Regioselectivity becomes important when there are multiple reactive sites in the molecule. In this compound, the primary reactive sites are the carboxylic acid group, the α-carbon, and the nitrogen atom of the diethylamino group.

Reactions at the Carboxylic Acid: Esterification or amidation will selectively occur at the carboxyl group under appropriate conditions.

Reactions at the α-Carbon: As discussed, α-functionalization can be achieved by forming an enolate or enol, which directs the reaction to this position.

Reactions at the Nitrogen Atom: The nitrogen atom can act as a nucleophile or a base. For example, it can be quaternized by reaction with an alkyl halide.

The regioselectivity of a given reaction can be controlled by carefully choosing the reagents and reaction conditions. For example, in the hydrolysis of N-protected dialkyl esters of aspartic and glutamic acids using pig liver esterase, 100% regioselective hydrolysis of the α-ester group is observed. google.com This enzymatic approach highlights the potential for highly selective transformations.

The table below summarizes the factors influencing stereochemical control and regioselectivity in reactions of this compound and its derivatives.

Factor Influence on Stereochemistry Influence on Regioselectivity
Substrate Control The inherent chirality and conformation of the molecule can direct the approach of reagents.The different reactivity of functional groups (COOH, α-C, N) directs the reaction site.
Reagent Control The use of chiral reagents or catalysts can induce high enantioselectivity or diastereoselectivity.The choice of reagent determines which functional group will react (e.g., a base will deprotonate the most acidic proton).
Reaction Conditions Temperature, solvent, and the presence of additives can affect the stability of transition states and intermediates, thus influencing the stereochemical outcome.Conditions can be optimized to favor reaction at a specific site (e.g., kinetic vs. thermodynamic control).

Advanced Derivatization and Analog Synthesis Based on 2 Diethylamino Butanoic Acid

Synthesis of Complex Esters and Amides Incorporating the 2-(Diethylamino)butanoic Acid Scaffold

The carboxylic acid and the tertiary amine functionalities of this compound are primary sites for derivatization. Standard esterification and amidation reactions are commonly employed to generate a library of analogs.

Ester Synthesis: The synthesis of esters from this compound is typically achieved through acid-catalyzed esterification. For instance, reacting the parent acid with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid, yields the corresponding ester. This process, known as Fischer esterification, is a fundamental method for producing simple alkyl esters. ontosight.aigoogle.com More complex esters can be synthesized using coupling agents or by converting the carboxylic acid to a more reactive acyl chloride intermediate.

Amide Synthesis: The formation of amides from the this compound scaffold involves coupling the carboxylic acid with a primary or secondary amine. This transformation is often facilitated by peptide coupling agents to enhance reaction efficiency and yield. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as hydroxybenzotriazole (B1436442) (HOBT). smolecule.comumich.eduthieme-connect.de These methods are widely used in peptide synthesis and can be readily adapted for creating complex amide derivatives of this compound.

Table 1: Synthetic Methods for Esters and Amides of this compound

Derivative Type Reagents Catalyst/Coupling Agent Key Features Reference
Ethyl Ester Ethanol Sulfuric Acid (H₂SO₄) Standard Fischer esterification. ontosight.aigoogle.com
Complex Esters Various Alcohols Acyl Chloride Intermediate Two-step process; suitable for sensitive alcohols.
Simple Amides Primary/Secondary Amines Heat, Boron Catalysts Direct condensation, can be performed without extensive purification. ucl.ac.uk
Complex Amides Various Amines EDCI, HOBT High yield, common in peptidomimetic synthesis. umich.edu
β-Oxo Amides β-Oxo Esters 4-(Dimethylamino)pyridine (DMAP) Mild conditions for specific amide structures. thieme-connect.de

Preparation of Novel Cyclic Derivatives (e.g., Lactams, Heterocycles)

The bifunctional nature of amino acids suggests the potential for intramolecular cyclization to form cyclic derivatives like lactams. For this compound, the formation of a four-membered β-lactam ring would be the most direct cyclization product.

Lactams are cyclic amides that can be formed by the condensation of a molecule containing both an amine and a carboxylic acid group. quimicaorganica.org While direct intramolecular condensation of this compound to a β-lactam is challenging due to ring strain, multi-step synthetic strategies can be employed. One established method for β-lactam synthesis is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. nih.govorganic-chemistry.org In this context, derivatives of this compound could be used as precursors to form one of these reactive intermediates.

The synthesis of other heterocyclic systems can also be envisaged. For example, the this compound scaffold can be incorporated into larger ring systems or used as a building block for the synthesis of more complex heterocyclic structures through multi-component reactions or tandem annulation strategies. researchgate.net

Development of Modified Amine Analogs and Quaternary Ammonium (B1175870) Salts

The diethylamino group is a key site for modification to alter the polarity, basicity, and steric profile of the molecule.

Amine Salts: A straightforward modification is the formation of acid addition salts, such as hydrochloride salts. This is typically achieved by treating the parent compound with hydrochloric acid. The resulting salt often exhibits improved water solubility and stability compared to the free base form.

Quaternary Ammonium Salts: The tertiary amine can be alkylated to form a quaternary ammonium salt. This is typically accomplished by reacting the this compound derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide). acs.org This modification introduces a permanent positive charge, significantly altering the molecule's electronic properties and potential biological interactions. The synthesis of gemini (B1671429) surfactants, which feature two quaternary ammonium groups, demonstrates the versatility of this quaternization approach. acs.org

Table 2: Modifications of the Amine Group in this compound Derivatives

Modification Reagent Example Resulting Structure Key Property Change Reference
Salt Formation Hydrochloric Acid (HCl) Diethylammonium chloride Increased water solubility and stability.
Quaternization Methyl Iodide (CH₃I) Triethylammonium iodide Permanent positive charge, altered receptor binding. acs.org
N-Oxide Formation Hydrogen Peroxide (H₂O₂) Diethylamino N-oxide Increased polarity, potential for altered metabolism.

Incorporation of this compound into Peptidomimetics and Oligomers

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. researchgate.net Non-proteinogenic amino acids like this compound are valuable building blocks for creating peptidomimetics.

The incorporation of this compound into a peptide chain can be achieved using standard solid-phase or solution-phase peptide synthesis methodologies. umich.eduresearchgate.net The N,N-diethyl group on the alpha-carbon introduces significant steric bulk and prevents the formation of a hydrogen bond at the amide nitrogen, which can disrupt typical secondary structures like alpha-helices and beta-sheets. This can be a desirable feature in designing peptidomimetics that target specific protein-protein interactions. The synthesis involves coupling the carboxylic acid group of the protected this compound with the free amine of a growing peptide chain using standard coupling agents. umich.edunih.gov

Design and Synthesis of Prodrug Analogs for Targeted Delivery (focus on synthetic methodology)

A prodrug is an inactive compound that is converted into an active drug within the body. This strategy is often used to improve properties such as solubility, permeability, or targeted delivery. science.gov The carboxylic acid group of this compound is an ideal handle for prodrug synthesis.

A common synthetic methodology involves masking the polar carboxylic acid group by forming an ester linkage with a promoiety. researchgate.net This increases the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. The ester bond is designed to be cleaved by endogenous esterase enzymes in the target tissue, releasing the active parent drug. researchgate.net

Another approach is the formation of amide-linked prodrugs, which can be designed to target specific amino acid or peptide transporters for enhanced absorption. nih.gov Polymeric prodrugs can also be synthesized by attaching the this compound derivative to a polymer backbone via a hydrolyzable linker, which can provide controlled release over an extended period. chemrevlett.com

The synthesis of these prodrugs typically involves standard esterification or amidation reactions, reacting the parent molecule with a linker or promoiety that contains a complementary functional group (e.g., an alcohol for an ester prodrug, an amine for an amide prodrug). nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Synthesized Analogs (focus on structural modifications)

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. nih.gov For analogs of this compound, SAR studies would focus on how changes to different parts of the molecule affect its desired activity.

Key structural modifications for an SAR study would include:

Altering the Amine Substituents: Replacing the ethyl groups with other alkyl groups (e.g., methyl, propyl) to probe the effect of steric bulk and lipophilicity on activity. acs.org

Modifying the Butanoic Acid Chain: Varying the length of the alkyl chain or introducing substituents could influence how the molecule fits into a binding pocket.

Derivatizing the Carboxylic Acid: Converting the acid to a series of esters or amides with varying steric and electronic properties to explore interactions at the binding site. nih.govcuni.cz

Stereochemistry: Synthesizing and testing the individual (R) and (S) enantiomers, as biological systems are chiral and often show stereospecific interactions. cuni.cz

These systematic modifications allow researchers to build a comprehensive understanding of the structural requirements for optimal activity.

Table 3: Potential Structural Modifications for SAR Studies of this compound Analogs

Modification Site Structural Change Potential Impact Reference Principle
Amine Group Varying N-alkyl groups (Me, Pr, etc.) Steric hindrance, lipophilicity, basicity. acs.orgcuni.cz
α-Carbon Introduction of other substituents Altering stereochemistry and local conformation. nih.gov
Butanoic Chain Chain extension or shortening Overall molecular shape and flexibility. cuni.cz
Carboxylic Acid Ester/Amide/Thioester series Polarity, H-bonding capacity, metabolic stability. nih.gov

Computational and Theoretical Investigations of 2 Diethylamino Butanoic Acid and Its Derivatives

Molecular Conformation and Stereoisomer Analysis

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and biological properties. For a flexible molecule like 2-(Diethylamino)butanoic acid, a multitude of conformations are possible due to rotation around its single bonds.

Conformational Energy Landscapes

The conformational energy landscape of a molecule maps the potential energy of its various conformations. Lower energy conformations are more stable and thus more likely to be populated. For α,α-diethylglycine, a close structural analog lacking the ethyl group at the alpha-carbon of the butanoic acid chain, computational studies have shown that the fully extended C5 structure corresponds to the minimum energy conformation. researchgate.net This preference is largely influenced by the steric bulk of the diethylamino group. It is plausible that this compound would also favor extended conformations to minimize steric clashes between the diethylamino group and the ethyl and carboxyl groups attached to the chiral center. The presence of the additional ethyl group in this compound would likely introduce further complexity to the energy landscape, with distinct energy minima corresponding to different rotational isomers (rotamers) of the ethyl and diethylamino groups.

A comprehensive exploration of the conformational space would typically involve systematic rotations around the key rotatable bonds, such as the Cα-N bond and the bonds within the ethyl groups, followed by geometry optimization and energy calculation for each resulting conformer. This process would reveal the global minimum and other low-energy local minima on the potential energy surface.

Torsional and Steric Strain Analysis

Torsional strain arises from the repulsion between bonding electrons in adjacent atoms, while steric strain results from non-bonded atoms being forced into close proximity. chemistrysteps.com In this compound, significant torsional strain would be expected around the Cα-N bond. The rotation of the bulky diethylamino group is hindered by the adjacent ethyl and carboxyl groups.

Steric hindrance is a defining characteristic of this molecule. The two ethyl groups on the nitrogen atom, in addition to the ethyl group at the alpha-carbon, create a crowded environment around the chiral center. This steric bulk influences the preferred dihedral angles to alleviate repulsive interactions. For instance, gauche conformations, where bulky groups are in proximity, would be energetically unfavorable. iscnagpur.ac.in The interplay between minimizing torsional and steric strain dictates the most stable conformations of the molecule.

Table 1: Predicted Energetic Contributions to Conformational Strain in this compound Analogs

Strain TypeInteracting GroupsPredicted Consequence
Torsional Strain N-Cα bond rotationHigh energy barrier for rotation, preference for staggered conformations.
Steric Strain Diethylamino group vs. Cα-ethyl groupFavors conformations where these groups are anti-periplanar.
Steric Strain Diethylamino group vs. Carboxyl groupInfluences the orientation of the carboxyl group relative to the amino group.
Angle Strain Crowding at CαPotential for slight deviations from ideal tetrahedral geometry to relieve steric pressure. saskoer.ca

This table is illustrative and based on general principles of conformational analysis applied to the structure of this compound.

Quantum Chemical Characterization

Quantum chemical calculations provide a deeper understanding of the electronic properties and spectroscopic behavior of molecules.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule is fundamental to its reactivity. Key aspects include the distribution of electrons and the energies of its molecular orbitals.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. pnas.org For amino acids, the HOMO is often localized on the non-bonding lone pair of the nitrogen atom and the oxygen atoms of the carboxyl group, while the LUMO is typically associated with the π* orbital of the C=O bond. researchgate.net In this compound, the lone pair on the tertiary nitrogen of the diethylamino group would significantly contribute to the HOMO, making it a primary site for electrophilic attack.

Charge Distribution: The distribution of electron density within a molecule can be visualized using molecular electrostatic potential (MEP) maps. researchgate.net These maps show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a region of high negative potential around the oxygen atoms of the carboxyl group and a slightly less negative region around the nitrogen atom. The hydrogen atom of the carboxylic acid would be a site of positive potential. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound (based on analogous compounds)

ParameterPredicted CharacteristicImplication for Reactivity
HOMO Energy Relatively high (due to N lone pair)Good electron donor, susceptible to oxidation and reaction with electrophiles. ajchem-a.comajchem-a.com
LUMO Energy Relatively highPoor electron acceptor.
HOMO-LUMO Gap ModerateIndicates reasonable kinetic stability.
HOMO Localization Primarily on the N atom and carboxyl O atomsThese are the primary sites for electrophilic attack.
LUMO Localization Primarily on the C=O π* orbitalSite for nucleophilic attack on the carbonyl carbon.

This table presents predicted properties based on general trends observed in computational studies of amino acids and their derivatives. researchgate.netbiointerfaceresearch.com

Reaction Mechanism Prediction and Energetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, several types of reactions can be envisaged based on its functional groups.

The carboxylic acid group can undergo typical reactions such as deprotonation to form a carboxylate salt, or esterification with an alcohol under acidic conditions. The tertiary amine of the diethylamino group can act as a base or a nucleophile. It can be protonated by strong acids to form an ammonium (B1175870) salt.

Computational studies could model these reactions to determine their feasibility and energetics. For instance, the reaction pathway for the esterification of the carboxylic acid could be mapped out, identifying the key intermediates and the transition state for the reaction. The calculated activation energy would provide an estimate of the reaction rate. Similarly, the proton affinity of the diethylamino group could be calculated to quantify its basicity. Due to the steric hindrance around the nitrogen atom, its nucleophilicity might be somewhat diminished compared to less hindered tertiary amines. Computational modeling could quantify this steric effect on reaction barriers.

While specific, complex reaction mechanisms involving this compound have not been computationally investigated in the literature, the principles of computational reaction mechanism studies on related organic molecules can be applied to predict its chemical behavior. acs.org

Transition State Characterization

Molecular Dynamics Simulations

While PES mapping explores static structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. labxing.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule, revealing its dynamic nature, conformational changes, and interactions with its environment. nih.gov

For this compound, an MD simulation would typically start with an optimized structure placed in a simulation box, often filled with solvent molecules. labxing.com The system is then allowed to evolve over time (from nanoseconds to microseconds), generating a trajectory that can be analyzed to understand various dynamic properties. researchgate.net

The solvent environment can significantly influence the conformation and reactivity of a solute. frontiersin.org Computational studies can model solvent effects using either explicit models, where individual solvent molecules are included in the simulation, or implicit models, where the solvent is treated as a continuous medium (e.g., Polarizable Continuum Model, PCM). mdpi.comresearchgate.net

MD simulations with explicit water molecules can reveal specific hydrogen bonding patterns and the structure of the hydration shell around this compound. The presence of the diethylamino group, which can act as a hydrogen bond acceptor, and the carboxylic acid group, which can be both a donor and acceptor, leads to complex interactions with polar solvents. ontosight.ai Comparing simulations in different solvents, such as water and a non-polar solvent like hexane (B92381), can quantify how the solvent alters the conformational equilibrium and dynamic behavior of the molecule. solubilityofthings.com

At higher concentrations, molecules of this compound may interact with each other, leading to aggregation. MD simulations are an ideal tool to study the forces driving these intermolecular interactions. The non-polar ethyl groups can lead to hydrophobic interactions, while the amino and carboxyl groups can form strong hydrogen bonds. mdpi.comnih.gov

By simulating a system with multiple molecules of this compound, one can observe the spontaneous formation of dimers or larger aggregates. Analysis of these simulations can provide details on the preferred orientation of the molecules within an aggregate and the average lifetime of intermolecular hydrogen bonds. Such studies are vital for understanding properties like solubility and crystal packing. nih.gov

Solvent Effects on Molecular Behavior

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. plos.orgnih.gov These models are invaluable for designing new derivatives of this compound with tailored properties, such as improved solubility or specific binding characteristics, without the need for extensive experimental synthesis and testing.

The first step in QSPR is to describe the molecule using numerical descriptors. These can include topological indices, quantum chemical descriptors (like HOMO-LUMO energies), and steric or electronic parameters. plos.orgacs.org For a series of derivatives of this compound, these descriptors would be calculated for each molecule. Then, a mathematical model (e.g., multiple linear regression, machine learning algorithms) is built to relate these descriptors to an experimentally measured property. nih.govresearchgate.net The resulting equation can then be used to predict the property for new, unsynthesized derivatives, guiding further research. plos.orgresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization for Research Applications

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis in Reaction Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural analysis of 2-(diethylamino)butanoic acid. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion and its fragments with high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for confirming the identity of the compound in complex reaction mixtures and for differentiating it from isobaric interferences.

In research applications, HRMS is pivotal for monitoring the progress of reactions involving this compound. By analyzing aliquots from a reaction mixture over time, researchers can identify the formation of the desired product, as well as any intermediates and byproducts. The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) spectra, obtained through techniques like collision-induced dissociation (CID), provide detailed structural information. scispace.com For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group, cleavage of the diethylamino moiety, and fragmentation of the butyl chain. Analysis of these fragmentation pathways helps to confirm the connectivity of the molecule and can be used to distinguish it from structural isomers.

Technique Application for this compound Typical Findings
HRMS (e.g., Q-TOF, Orbitrap) Exact mass determination of the molecular ion ([M+H]⁺).High-accuracy mass measurement confirming the elemental formula.
Tandem MS (MS/MS) Fragmentation pathway analysis for structural confirmation.Characteristic losses of CO₂, diethylamine (B46881), and ethyl groups.
LC-HRMS Separation and identification in complex mixtures (e.g., reaction monitoring).Detection and quantification of the target compound, intermediates, and byproducts.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are fundamental for the detailed structural and dynamic characterization of this compound in both solution and solid states.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary structural information, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for a molecule with overlapping resonances. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). emerypharma.com For this compound, COSY would show correlations between the methine proton at the chiral center (C2) and the adjacent methylene (B1212753) protons of the butyl chain, as well as between the methylene protons of the ethyl groups and their respective methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms and their attached protons. libretexts.org This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the C2 carbon would show a cross-peak with the signal for the H2 proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation of the molecule in solution.

2D NMR Technique Information Obtained for this compound
COSY ¹H-¹H correlations, confirming the connectivity of the butyl and ethyl chains.
HSQC Direct ¹H-¹³C correlations for unambiguous carbon signal assignment.
HMBC Long-range ¹H-¹³C correlations, confirming the attachment of the diethylamino group to the butanoic acid backbone.
NOESY Through-space ¹H-¹H correlations, providing insights into the solution-state conformation.

Solid-State NMR for Conformational Studies in Solid Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. acs.org Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions can be measured to provide detailed structural constraints. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solid samples. nih.gov For this compound, ¹³C and ¹⁵N ssNMR could be used to study conformational polymorphism, identify different crystalline forms, and probe intermolecular interactions such as hydrogen bonding involving the carboxylic acid group. rsc.org The chemical shifts in ssNMR are highly sensitive to the local environment, making it a powerful tool for characterizing the solid-state packing and conformation. ox.ac.ukherts.ac.uk

Dynamic NMR for Rotational Barriers and Exchange Processes

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes and rotational barriers. copernicus.orgnih.gov In this compound, restricted rotation around the C-N bond of the diethylamino group could lead to the observation of distinct signals for the two ethyl groups at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single set of signals, indicating that the rate of rotation has become fast on the NMR timescale. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the activation energy for this rotational barrier.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment

As this compound is a chiral molecule, determining its absolute configuration (R or S) is of paramount importance. Chiroptical techniques, which measure the differential interaction of left and right circularly polarized light with a chiral molecule, are the primary methods for this purpose.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. ijfmr.comdoi.org The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be confidently assigned. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. acs.org VCD provides a wealth of stereochemical information from the vibrational transitions of the molecule. Similar to ECD, the comparison of experimental and computationally predicted VCD spectra allows for the determination of the absolute configuration. A significant advantage of VCD is that it probes the stereochemistry of the entire molecule, as every vibrational mode can potentially be VCD active. For chiral carboxylic acids, challenges can arise from intermolecular hydrogen bonding and aggregation, which can be mitigated by derivatization or by using specific solvents or forming salts. nih.govacs.org

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic-level resolution. pages.dev If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and torsional angles, thus confirming the molecular connectivity and conformation in the crystalline form. nih.govresearchgate.netresearchgate.net

Advanced Chromatographic Techniques for Enantiomeric Excess and Purity Assessment in Research

Chiral HPLC and GC for Enantiomeric Separations

The separation of enantiomers is a significant challenge in analytical chemistry due to their identical physical and chemical properties in an achiral environment. Chiral chromatography, which utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive, provides a medium in which the transient diastereomeric complexes formed with the enantiomers have different energies, allowing for their separation.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The choice of the chiral stationary phase is critical and is based on the structure of the analyte. For N,N-dialkylamino acids like this compound, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are known for their broad applicability in separating a wide range of chiral compounds. For instance, derivatives of cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent resolving power for various N-protected amino acid esters. While direct analysis of this compound might be possible, derivatization of the carboxylic acid group to an ester or the amino group to an amide with a UV-active or fluorescent tag can enhance detection and may improve chiral recognition on the CSP.

The development of a chiral HPLC method would involve screening different CSPs and mobile phase compositions. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. In some cases, reverse-phase chiral HPLC can also be employed, using aqueous-organic mobile phases. researchgate.net

A hypothetical chiral HPLC separation of this compound enantiomers is outlined in the table below, based on common practices for similar amino acid derivatives.

ParameterCondition
Column Chiral Polysaccharide-based (e.g., Amylose or Cellulose derivative)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v) with a potential acidic or basic additive
Flow Rate 0.5 - 1.5 mL/min
Detection UV (if derivatized) or Evaporative Light Scattering Detector (ELSD)
Column Temperature Ambient or controlled (e.g., 25 °C)
Table 1: Hypothetical Chiral HPLC Conditions for this compound Enantiomers

Chiral Gas Chromatography (GC):

Chiral GC is another valuable technique for enantiomeric separation, offering high resolution and sensitivity. researchgate.netoup.com A key requirement for GC analysis is the volatility of the analyte. Amino acids, including this compound, are non-volatile and must be derivatized prior to analysis. sigmaaldrich.com A common derivatization strategy involves a two-step process: esterification of the carboxylic acid group (e.g., with an alcohol in the presence of an acid catalyst) followed by acylation of the amino group (e.g., with an anhydride (B1165640) like trifluoroacetic anhydride). sigmaaldrich.com

Once derivatized, the volatile enantiomers can be separated on a chiral stationary phase. Cyclodextrin-based CSPs and those based on chiral amino acid derivatives are frequently used for the enantioselective separation of derivatized amino acids. researchgate.net The temperature program of the GC oven is a critical parameter that is optimized to achieve baseline separation of the enantiomeric peaks.

The table below presents a potential set of conditions for the chiral GC analysis of derivatized this compound.

ParameterCondition
Derivatization 1. Esterification (e.g., with isopropanol/HCl) 2. Acylation (e.g., with TFAA)
Column Chiral (e.g., Cyclodextrin-based or Chirasil-Val)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Temperature Program Optimized gradient (e.g., initial hold followed by a ramp to a final temperature)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Table 2: Hypothetical Chiral GC Conditions for Derivatized this compound

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis in Synthesis

During the synthesis of this compound, complex mixtures containing the target compound, starting materials, intermediates, byproducts, and enantiomers may be generated. Hyphenated chromatographic techniques, which couple the separation power of chromatography with the specificity and sensitivity of mass spectrometry, are essential for the comprehensive analysis of such mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly versatile and powerful tool for the analysis of non-volatile and thermally labile compounds like amino acids in complex matrices. mdpi.com The technique can be used for both qualitative identification and quantitative determination. For the analysis of a synthetic mixture containing this compound, a reverse-phase LC method would typically be developed to separate the components based on their polarity.

The separated components are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for amino acids, typically generating protonated molecules [M+H]+ in positive ion mode. Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The precursor ion (the [M+H]+ ion of this compound) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for the compound, allowing for its unambiguous identification even in the presence of co-eluting impurities. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity. rsc.org

The table below summarizes a potential LC-MS/MS method for the analysis of this compound in a synthesis sample.

ParameterCondition
LC Column C18 Reverse-Phase
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI), Positive
MS Analysis Mode Tandem MS (MS/MS) for structural confirmation, MRM for quantification
Precursor Ion (Q1) m/z corresponding to [this compound + H]+
Product Ion(s) (Q3) Characteristic fragment ions
Table 3: Hypothetical LC-MS/MS Parameters for this compound Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

For volatile and thermally stable derivatives of this compound, GC-MS/MS offers high chromatographic resolution and very low detection limits. nist.gov Similar to chiral GC, the compound must first be derivatized to increase its volatility. The resulting derivatives are then separated on a standard non-chiral GC column.

The mass spectrometer provides both identification and quantification capabilities. In full-scan mode, the mass spectrum of each eluting peak can be compared to a library of known spectra for identification. For trace analysis and enhanced selectivity in complex mixtures, tandem mass spectrometry (GC-MS/MS) is employed. researchgate.net By monitoring specific parent-to-daughter ion transitions, the interference from the sample matrix can be significantly reduced, allowing for accurate quantification of the target analyte and any related impurities.

A representative GC-MS/MS method for derivatized this compound is outlined below.

ParameterCondition
Derivatization Esterification and Acylation (as for chiral GC)
GC Column Standard non-polar or mid-polar (e.g., DB-5ms)
Ionization Mode Electron Ionization (EI)
MS Analysis Mode Full Scan for identification, MRM for quantification
Precursor Ion (Q1) Characteristic fragment ion from the EI spectrum of the derivative
Product Ion(s) (Q3) Further fragment ions from the selected precursor
Table 4: Hypothetical GC-MS/MS Parameters for Derivatized this compound Analysis

Role of 2 Diethylamino Butanoic Acid in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

The unique structure of 2-(Diethylamino)butanoic acid, combining a carboxylic acid, a chiral center, and a tertiary amine, makes it a potentially valuable component in the synthesis of complex molecular architectures.

The total synthesis of natural products often requires chiral building blocks that are not part of the common 20 proteinogenic amino acids. Non-proteinogenic amino acids are incorporated to introduce specific stereochemistry, steric bulk, or functionality. While no specific total synthesis has been documented using this compound as a precursor, its structure is analogous to other non-natural amino acids employed in complex syntheses. It could serve as a fragment to construct polyketide or alkaloid skeletons, where its diethylamino group could direct chelation-controlled reactions or serve as a precursor to a quaternary ammonium (B1175870) moiety, a feature present in some bioactive natural products.

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to enhance properties like metabolic stability, bioavailability, and receptor affinity. mdpi.come-bookshelf.de A common strategy in creating peptidomimetics is the modification of the peptide backbone. researchgate.net N-substituted amino acids, such as this compound, are key in the synthesis of "peptoids," which are oligomers of N-substituted glycines where the side chain is on the amide nitrogen rather than the alpha-carbon. mdpi.com

Incorporating this compound into a peptide chain would introduce a tertiary amine at the α-position. This modification offers several potential advantages:

Proteolytic Resistance: The N-substitution can sterically hinder the approach of proteases, increasing the in-vivo half-life of the resulting peptide.

Conformational Constraint: The bulky diethylamino group would restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation, such as a β-turn. mdpi.com This is a crucial aspect in designing potent ligands for receptors and enzymes. e-bookshelf.de

Modulation of Physicochemical Properties: The tertiary amine introduces a basic site, allowing for modulation of the peptidomimetic's solubility and charge at different physiological pH values.

Peptidomimetic macrocycles, which have shown promise as therapeutics, often incorporate non-natural amino acids to form the cyclic structure. google.com this compound could potentially be used in such scaffolds, contributing to both the structural integrity and the pharmacological profile of the macrocycle.

Precursor in Natural Product Total Synthesis

Application in Ligand Design for Asymmetric Catalysis

Chiral ligands are fundamental to asymmetric catalysis, a field crucial for the enantioselective synthesis of pharmaceuticals and fine chemicals. routledge.com Amino acids and their derivatives are a major class of chiral precursors for ligand synthesis due to their ready availability and stereochemical purity. Chiral ligands often function by coordinating to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. researchgate.netacs.org

This compound possesses the necessary features to serve as a scaffold for chiral ligands:

A stereogenic center at the α-carbon.

Two potential coordination sites: the carboxylate oxygen and the amino nitrogen.

By modifying the carboxylic acid group—for instance, by converting it to a phosphine, an alcohol, or an oxazoline—one could synthesize a variety of bidentate P,N or N,O ligands. The diethylamino group would influence the steric and electronic properties of the resulting metal complex, which in turn dictates the efficiency and enantioselectivity of the catalytic process. researchgate.net While research has highlighted ligands derived from other amino acids for reactions like Grignard cross-coupling and allylic alkylation, the principles are broadly applicable. acs.org The development of asymmetric catalysis increasingly involves combining chiral Brønsted acids with Lewis acids, a strategy where chiral amino-acid derivatives could also play a role. nih.gov

Table 1: Potential Ligand Types Derived from this compound

Ligand ClassPotential Synthetic ModificationTarget Catalytic Reactions
P,N Ligands Conversion of the carboxylic acid to a diphenylphosphine (B32561) group.Palladium-catalyzed cross-coupling, asymmetric hydrogenation.
N,O Ligands Reduction of the carboxylic acid to a primary alcohol.Asymmetric additions to aldehydes, enantioselective epoxidation.
Amino-oxazoline Condensation with a chiral amino alcohol followed by cyclization.Asymmetric allylic alkylation, hydrosilylation.

Integration into Polymer Architectures and Functional Materials

The incorporation of functional monomers into polymers is a powerful method for creating materials with tailored properties. The tertiary amine and carboxylic acid functionalities of this compound make it an intriguing candidate for polymer science.

While this compound itself is not a traditional monomer for addition polymerization, it can be chemically modified to become one. For example, it could be converted into a methacrylate (B99206) or acrylamide (B121943) derivative, which could then be polymerized. A well-studied analogue is 2-(dimethylamino)ethyl methacrylate (PDMAEMA), which forms polymers used in various applications, including gene therapy. mdpi.com

More directly, the bifunctional nature of this compound (an acid and an amine) allows it to act as a monomer in step-growth polymerizations to form polyamides. Furthermore, derivatives of related aminobutanoic acids have been explicitly used in the synthesis of cross-linking agents. For example, a patent describes the synthesis of charged cross-linking reagents from 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoic acid. google.com These reagents are designed to link molecules together, for instance, in creating antibody-drug conjugates. This demonstrates a clear pathway for using aminobutanoic acid scaffolds to develop sophisticated cross-linkers.

"Smart" or responsive materials change their properties in response to external stimuli such as pH, temperature, or light. Polymers containing tertiary amine groups are often pH-responsive. At low pH, the amine is protonated, leading to a positive charge. This charge causes electrostatic repulsion along the polymer chain, forcing it to adopt an extended, swollen conformation, which increases its water solubility. At higher pH, the amine is deprotonated and neutral, allowing the polymer to become more compact and hydrophobic.

Polymers incorporating this compound units would be expected to exhibit this pH-responsive behavior. This property is highly sought after for applications such as:

Drug Delivery: Micelles or nanoparticles made from such polymers could be designed to be stable in the bloodstream (pH ~7.4) but disassemble and release a drug payload in the more acidic environment of a tumor or an endosome. nih.gov

Sensors and Actuators: The change in polymer conformation or solubility can be harnessed to create sensors that detect pH changes or actuators that perform mechanical work.

The field of stimuli-responsive materials often utilizes monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA) to impart pH sensitivity to hydrogels and other polymer systems. mdpi.com By analogy, polymers functionalized with this compound would offer a similar pH-responsive character, with the specific pKa of the diethylamino group dictating the precise pH range of the material's response.

Monomer or Cross-linker in Polymer Synthesis

Development of Novel Reagents and Catalysts Featuring the this compound Moiety

Currently, there is a notable lack of specific, in-depth research on the development and application of novel reagents and catalysts derived directly from this compound. While its structural components suggest potential, the scientific literature does not provide concrete examples of its use as a primary building block for such applications.

The table below summarizes the theoretical potential of this compound based on its structural features, alongside the current reality of its documented applications in this specific area of research.

Structural FeatureTheoretical Potential in Catalysis/Reagent DevelopmentDocumented Research Findings
Chiral Center Could serve as a scaffold for chiral ligands in asymmetric metal catalysis or as a chiral organocatalyst.No specific studies found.
Carboxylic Acid Group Can be modified to form amides, esters, or other functional groups to tune steric and electronic properties of a potential catalyst.No specific studies found.
Tertiary Amino Group Can act as a Lewis base, a hydrogen bond acceptor, or be protonated to create ionic interactions, all of which are relevant in catalytic cycles.No specific studies found.

Table 1: Theoretical vs. Documented Roles of this compound in Catalyst/Reagent Development

Future Research Directions and Translational Opportunities in Chemical Sciences

Exploration of Unconventional Synthesis Methodologies

The synthesis of N,N-dialkyl-α-amino acids, such as 2-(Diethylamino)butanoic acid, has traditionally relied on methods like reductive amination and nucleophilic substitution with alkyl halides. nih.govmdpi.com However, these approaches often involve harsh reagents and can generate significant waste. nih.govresearchgate.net The future of synthesizing such compounds lies in the development of more sustainable and efficient "green" methodologies.

Biocatalysis has emerged as a powerful alternative, offering high enantioselectivity under mild conditions. nih.gov Enzymes such as N-methyl transferases, opine dehydrogenases, and imine reductases have been successfully employed for the synthesis of various N-alkylated-α-amino acids. researchgate.netnih.govnih.gov The application of these biocatalytic routes to produce this compound could offer a more environmentally benign and selective synthetic pathway. Another promising avenue is the direct N-alkylation of unprotected amino acids with alcohols, a process that leverages the "borrowing hydrogen" strategy to minimize waste. nih.gov This method, if adapted for diethylamine (B46881), could provide a direct and atom-economical route to the target molecule. Furthermore, chemo-enzymatic processes, which combine chemical and enzymatic steps, can offer a versatile approach to synthesizing both natural and synthetic L- and D-α-H-amino acids. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design

Expanding the Scope of Derivatization for Novel Chemical Entities

The structural backbone of this compound offers multiple points for derivatization, opening doors to a vast chemical space of novel entities with potentially unique properties. The carboxylic acid and the tertiary amine functionalities are prime targets for chemical modification. For instance, the carboxylic acid can be converted to esters, amides, or other functional groups, a common strategy in the development of new chemical entities. ontosight.ai

Furthermore, the core structure of N-substituted α-amino acids can be incorporated into larger molecular scaffolds. A notable example is the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids through a metal-free cyclization reaction. acs.org This methodology, if applied to this compound, could lead to a new class of thiazole (B1198619) derivatives. Similarly, the N,N'-dialkylation of amino acids has been used to construct tetrahydroquinazolines, which are pharmaceutically significant scaffolds. rsc.org The exploration of such derivatization strategies could lead to the discovery of molecules with applications in medicinal chemistry and materials science. nih.govmdpi.comktu.edu

Advanced Mechanistic Investigations into Complex Reactions

A deep understanding of reaction mechanisms is crucial for the rational design and optimization of synthetic protocols. For reactions involving this compound and its derivatives, advanced mechanistic studies can provide invaluable insights. For example, understanding the mechanism of asymmetric alkylation of amino ester enolates can inform the development of stereoselective methods for introducing substituents at the α-position. researchgate.net

Modern mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotope labeling, with computational modeling. nih.gov For instance, in the context of Ni/Ir photoredox catalysis for the cross-coupling of amino acids, mechanistic studies have been instrumental in overcoming challenges like racemization. nih.gov Investigating the mechanisms of potential reactions of this compound, such as C-N bond activation or catalytic functionalization, could pave the way for novel and efficient transformations. marquette.edu Such studies could also shed light on the role of the diethylamino group in influencing reactivity and selectivity.

Synergistic Applications in Interdisciplinary Fields (e.g., Chem-Bio Interface, Materials Chemistry)

The unique structural features of this compound suggest its potential for a wide range of interdisciplinary applications. At the chemistry-biology interface, functionalized amino acids are invaluable tools. They can be incorporated into peptides to enhance their proteolytic stability and pharmacokinetic properties. mdpi.com The introduction of a tertiary amine, as in this compound, can significantly alter the local environment within a peptide, potentially leading to novel biological activities. mdpi.com Furthermore, amino acids can be used to functionalize nanoparticles and other materials for applications in bioimaging and drug delivery. beilstein-journals.orgacs.org

In materials science, N-alkylated amino acids are used as building blocks for biodegradable polymers and as ligands in asymmetric catalysis. mdpi.comresearchgate.net The self-assembly of functionalized amino acids can lead to the formation of hydrogels and other soft materials with potential applications in tissue engineering and controlled release systems. beilstein-journals.org The diethylamino group in this compound could impart interesting properties to such materials, such as pH-responsiveness, due to its basic nature. The exploration of these synergistic applications will require a collaborative effort between chemists, biologists, and materials scientists.

Q & A

Q. What are the established synthetic routes for 2-(Diethylamino)butanoic acid, and what are their comparative efficiencies?

Methodological Answer: The synthesis of this compound typically involves alkylation or amination of butanoic acid derivatives. For example:

  • Route 1: Reacting 2-bromobutanoic acid with diethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purification via recrystallization in ethanol/water yields ~75–85% purity .
  • Route 2: Catalytic reductive amination of 2-oxobutanoic acid using diethylamine and NaBH₄ in methanol, achieving ~90% yield after column chromatography (silica gel, eluent: ethyl acetate/hexane) .
    Key parameters affecting efficiency include reaction temperature, solvent polarity, and catalyst selection. Comparative studies using HPLC (C18 column, 0.1% TFA in acetonitrile/water) can validate purity .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, D₂O): Expected signals include δ 1.1 ppm (t, 6H, –N(CH₂CH₃)₂), δ 2.5–2.7 ppm (m, 2H, –CH₂–), and δ 3.4 ppm (q, 4H, –N(CH₂CH₃)₂) .
    • ¹³C NMR confirms the carboxylic acid carbon at δ 175–180 ppm.
  • High-Performance Liquid Chromatography (HPLC): Use a reversed-phase C18 column with UV detection at 210 nm; retention time should match reference standards .
  • Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H]⁺ at m/z 160.1 (calculated for C₈H₁₇NO₂) .

Advanced Research Questions

Q. What experimental strategies can address conflicting reports on the bioactivity of this compound in cellular assays?

Methodological Answer: Discrepancies may arise from variations in:

  • Assay conditions: Optimize pH (6.5–7.5), buffer composition (e.g., HEPES vs. PBS), and incubation time (24–48 hours) to ensure stability of the compound .
  • Cell line specificity: Validate activity across multiple cell lines (e.g., HEK293, HeLa) using dose-response curves (IC₅₀ calculations via GraphPad Prism).
  • Structural analogs: Compare results with derivatives like 4-(Dimethylamino)-2-hydroxybutanoic acid (CAS 1699374-86-1) to identify critical functional groups .
  • Orthogonal assays: Confirm findings using fluorescence-based assays (e.g., calcium flux) and transcriptomic profiling (RNA-seq) .

Q. How can researchers design a study to investigate the mechanism of action of this compound in neurological models?

Methodological Answer:

  • In vitro models: Use primary neuronal cultures (rat cortical neurons) to assess neurotransmitter release (HPLC for glutamate/GABA quantification) and electrophysiology (patch-clamp for ion channel modulation) .
  • Gene knockdown: Apply siRNA targeting putative receptors (e.g., GABA receptors) to evaluate dependency.
  • Metabolomic profiling: Employ LC-MS/MS to track changes in TCA cycle intermediates (e.g., citrate, succinate) after treatment .
  • In vivo validation: Administer the compound to zebrafish (Danio rerio) models and monitor behavioral endpoints (e.g., locomotion assays) .

Q. What are the best practices for resolving solubility challenges of this compound in aqueous buffers?

Methodological Answer:

  • pH adjustment: Solubility increases at pH > 7 due to deprotonation of the carboxylic acid group. Prepare stock solutions in 10 mM NaOH and dilute in PBS .
  • Co-solvents: Use DMSO (≤5% v/v) or ethanol (≤10% v/v) to enhance solubility without cytotoxicity. Validate via MTT assay .
  • Surfactants: Incorporate 0.1% Tween-80 or Pluronic F-68 for in vitro studies .
  • Dynamic Light Scattering (DLS): Monitor aggregation at varying concentrations (0.1–10 mM) to identify optimal conditions .

Q. How can isotopic labeling be utilized to study the metabolic fate of this compound?

Methodological Answer:

  • Synthesis of labeled analogs: Introduce ¹³C at the carboxylic acid position via reaction with ¹³C-labeled CO₂ in a Grignard synthesis .
  • Tracing metabolism: Administer ¹³C-labeled compound to cell cultures and analyze incorporation into metabolites via LC-MS/MS.
  • Kinetic isotope effects (KIE): Compare turnover rates with unlabeled compound to identify rate-limiting enzymatic steps .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the cytotoxicity of this compound?

Methodological Answer:

  • Dose-response validation: Replicate studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) across independent labs.
  • Impurity analysis: Characterize batches via GC-MS to rule out contaminants (e.g., residual diethylamine) .
  • Species-specific effects: Compare toxicity in human vs. rodent cell lines (e.g., HepG2 vs. NIH/3T3) to assess translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Diethylamino)butanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Diethylamino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.